GSK-3 Inhibitor X

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

BIO-acetoxima se sintetiza a través de una serie de reacciones químicas a partir de la indirubina. Las condiciones de reacción generalmente implican el uso de bromo e hidrocloruro de hidroxilamina en presencia de una base como el hidróxido de sodio .

Métodos de Producción Industrial

La producción industrial de BIO-acetoxima sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

BIO-acetoxima sufre diversas reacciones químicas, incluyendo:

Oxidación: BIO-acetoxima puede oxidarse para formar derivados de oxima correspondientes.

Reducción: La reducción de BIO-acetoxima puede conducir a la formación de derivados de amina.

Sustitución: El grupo acetoxima puede ser sustituido por otros grupos funcionales en condiciones apropiadas

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles

Productos Mayores

Los principales productos formados a partir de estas reacciones incluyen varios derivados de oxima, amina y sustituidos de BIO-acetoxima .

Aplicaciones Científicas De Investigación

BIO-acetoxima tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

BIO-acetoxima ejerce sus efectos inhibiendo selectivamente GSK-3. Se une al bolsillo de unión a ATP del sitio catalítico de GSK-3, bloqueando la fosforilación de sustratos clave involucrados en varios procesos celulares . Esta inhibición conduce a la modulación de vías como la vía Wnt / β-catenina, que es crucial para la proliferación y diferenciación celular .

Comparación Con Compuestos Similares

BIO-acetoxima se compara con otros inhibidores de GSK-3 como:

6-bromoindirubina-3'-oxima (BIO): Similar en estructura pero carece del grupo acetoxima, lo que hace que BIO-acetoxima sea más selectiva y potente.

Indirubina: El compuesto padre con menor especificidad hacia GSK-3.

Cloruro de litio: Un inhibidor no específico de GSK-3 con efectos más amplios en otros procesos celulares.

BIO-acetoxima destaca por su alta selectividad y potencia hacia GSK-3, lo que la convierte en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas .

Actividad Biológica

Glycogen synthase kinase-3 (GSK-3) is a crucial serine/threonine kinase involved in various cellular processes, including metabolism, cell differentiation, and apoptosis. Inhibitors of GSK-3 have garnered significant attention for their potential therapeutic applications in treating diseases such as diabetes, neurodegenerative disorders, and cancer. This article reviews the biological activity of GSK-3 Inhibitor X, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

Overview of GSK-3

GSK-3 exists in two isoforms: GSK-3α and GSK-3β, which share approximately 97% similarity in their catalytic domains but have distinct physiological roles. Under normal conditions, GSK-3 is active and phosphorylates various substrates to regulate signaling pathways. Its inhibition has been linked to beneficial effects in several pathological conditions, prompting extensive research into selective inhibitors .

GSK-3 inhibitors function primarily by blocking the enzyme's active site or by promoting its phosphorylation at specific serine residues. This phosphorylation creates a pseudosubstrate that occludes substrate access to the active site, effectively reducing enzymatic activity . The structural basis for inhibition often involves interactions with key amino acids within the ATP-binding pocket of GSK-3, which can be exploited in drug design .

Efficacy in Preclinical Studies

This compound has demonstrated significant biological activity across various models:

- Neuroprotection : In rodent models of Alzheimer's disease, treatment with this compound led to a reduction in tau phosphorylation and improved cognitive function. Notably, doses around 3 μM resulted in a 60% decrease in GSK-3β activity levels in the hippocampus .

- Antidepressant Effects : In models of depression, this compound exhibited rapid antidepressant-like effects, suggesting its potential utility in treating mood disorders. The compound was shown to enhance synaptic plasticity and promote neurogenesis .

- Anti-inflammatory Properties : Inhibition of GSK-3 has been linked to reduced inflammatory responses in various disease models. This compound demonstrated efficacy in attenuating pro-inflammatory cytokine production in models of systemic inflammation .

Case Studies

Several studies have assessed the effects of this compound:

- Case Study 1 : A study involving transgenic mice expressing human tau showed that administration of this compound resulted in decreased tau aggregation and improved behavioral outcomes compared to control groups.

- Case Study 2 : Clinical trials assessing the efficacy of GSK-3 inhibitors in patients with major depressive disorder indicated that those receiving this compound experienced significant improvements in depressive symptoms compared to placebo .

Comparative Analysis of Selective GSK-3 Inhibitors

The following table summarizes key characteristics and biological activities of various selective GSK-3 inhibitors compared to this compound:

| Compound | IC50 (nM) | Selectivity | Disease Model | Notes |

|---|---|---|---|---|

| This compound | <100 | High | Alzheimer's Disease | Reduces tau phosphorylation |

| SB216763 | 50 | Moderate | Neuroprotection | Effective at low concentrations |

| Lithium | >1000 | Low | Bipolar Disorder | Non-selective; side effects observed |

| Tideglusib | 20 | High | Multiple Sclerosis | Promotes neuroprotection |

Propiedades

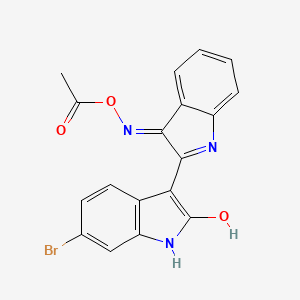

IUPAC Name |

[(E)-[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3/b22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDSYNWJCPDHLL-CJLVFECKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/N=C/1\C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648024 | |

| Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667463-85-6 | |

| Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 667463-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.